molecular formula C19H17N5O4 B11669178 N'-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-36-1

N'-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669178
CAS No.: 302918-36-1
M. Wt: 379.4 g/mol
InChI Key: LFOCXQOBWOXZNS-UDWIEESQSA-N
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Description

N’-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxybenzylidene group, a nitrophenyl group, and a pyrazole ring

Preparation Methods

The synthesis of N’-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis.

Chemical Reactions Analysis

N’-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N’-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    N’-(2-Methoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical reactivity and applications.

    N’-(2-Ethoxybenzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide: The position of the nitro group on the phenyl ring is different, which can influence the compound’s properties and reactivity.

The uniqueness of N’-(2-Ethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

302918-36-1

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O4/c1-2-28-18-9-4-3-6-14(18)12-20-23-19(25)17-11-16(21-22-17)13-7-5-8-15(10-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

LFOCXQOBWOXZNS-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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